Putrecine-1,4-14C dihydrochloride
Description
Putrescine-1,4-14C dihydrochloride (CAS No. 69102-07-4) is a radiolabeled derivative of putrescine, a biogenic polyamine involved in cellular processes such as DNA stabilization, protein synthesis, and apoptosis regulation . The compound is specifically labeled with carbon-14 at the 1st and 4th carbon positions of its butylene chain, enabling precise tracking in metabolic and enzymatic studies. It is widely used in biochemical assays, including transglutaminase activity measurements , polyamine uptake studies , and plant alkaloid biosynthesis research . Its dihydrochloride salt form enhances solubility in aqueous solutions, typically stabilized in 0.01N HCl .
Properties
Molecular Formula |
C4H14Cl2N2 |
|---|---|
Molecular Weight |
165.06 g/mol |
IUPAC Name |
(1,4-14C2)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+2,4+2;; |
InChI Key |
XXWCODXIQWIHQN-IQPIGFAKSA-N |
SMILES |
C(CCN)CN.Cl.Cl |
Isomeric SMILES |
C(C[14CH2]N)[14CH2]N.Cl.Cl |
Canonical SMILES |
C(CCN)CN.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Isotopic Variants of Radiolabeled Putrescine Dihydrochloride
Comparison with Related Polyamine Derivatives
3.1 Spermidine Trihydrochloride
- Structure: Contains an additional aminopropyl group compared to putrescine, forming a trihydrochloride salt .
- Specific Activity : 111 mCi/mmol (lower than ¹⁴C-putrescine), limiting sensitivity in tracer studies .
- Function : Involved in nucleic acid condensation; less effective than putrescine in transglutaminase-mediated protein crosslinking .
3.2 Spermine Tetrahydrochloride
Table 2: Polyamine Derivatives and Their Properties
Comparison with Non-Radiolabeled Putrescine Dihydrochloride
- Cost and Handling: Non-radiolabeled putrescine diHCl is cheaper and avoids regulatory hurdles associated with radioactive materials.
- Detection Limitations : Requires indirect detection methods (e.g., HPLC, mass spectrometry) instead of direct radiometric assays .
Supplier and Stability Considerations
- Suppliers : Available from Sigma-Aldrich, Amersham Biosciences, and DuPont-New England Nuclear .
- Stability : Radiolabeled forms are shipped in 0.01N HCl at –20°C to prevent degradation .
Key Research Findings
- Uptake in T Cells : 0.2 µCi of Putrescine-1,4-14C diHCl showed linear uptake within 10 minutes in T cells, validated by perchloric acid/sucrose gradient centrifugation .
- Plant Alkaloid Synthesis : Fed to Symphytum officinale, the compound yielded 0.37 nCi/mg alkaloids in roots vs. 1.3 nCi/mg in leaves, highlighting tissue-specific metabolism .
- Transglutaminase Assays : 0.5 mCi/reaction in aqueous humor (AqH) studies confirmed enzyme activity in inflammatory models .
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